molecular formula C3H6N2O2 B12983743 3,3-Diaminoacrylic acid

3,3-Diaminoacrylic acid

Cat. No.: B12983743
M. Wt: 102.09 g/mol
InChI Key: WHGZPSATAVMLQM-UHFFFAOYSA-N
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Description

3,3-Diaminoacrylic acid and its derivatives, such as its ethyl ester or pyrrolidide, are valuable building blocks in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles. These compounds are notably employed in reactions with ortho -haloarenecarbonitriles, where they act as key intermediates. This reaction proceeds through the substitution of the labile halogen atom by the α-carbon atom of the diaminoacrylic acid derivative, followed by a smooth cyclization to form fused diaminoazines . Fused azine frameworks are of significant interest in medicinal and combinatorial chemistry due to their diverse biological activities and presence in various functional molecules. The reactivity profile of this compound derivatives makes them a versatile starting point for generating molecular libraries for high-throughput screening and drug discovery efforts . The ethyl ester of this compound is a common form used in such syntheses and is commercially available . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult appropriate safety data sheets and handle the compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6N2O2

Molecular Weight

102.09 g/mol

IUPAC Name

3,3-diaminoprop-2-enoic acid

InChI

InChI=1S/C3H6N2O2/c4-2(5)1-3(6)7/h1H,4-5H2,(H,6,7)

InChI Key

WHGZPSATAVMLQM-UHFFFAOYSA-N

Canonical SMILES

C(=C(N)N)C(=O)O

Origin of Product

United States

Synthetic Strategies for 3,3 Diaminoacrylic Acid and Its Derivatives

Pathways to the Parent 3,3-Diaminoacrylic Acid

Direct synthesis of the parent this compound is not commonly documented in the literature, likely due to the inherent instability of the enediamine structure in its free acid form. The more prevalent and stable forms are its ester and amide derivatives. The parent acid is typically accessed, when needed, through the hydrolysis of these more stable ester precursors.

This transformation is a standard reaction in organic chemistry. libretexts.orglibretexts.org The hydrolysis can be carried out under either acidic or basic conditions. libretexts.org In acidic hydrolysis, the ester is heated with water in the presence of a strong acid catalyst, establishing a reversible equilibrium that can be driven to completion by using a large excess of water. libretexts.org Alternatively, basic hydrolysis, also known as saponification, involves treating the ester with a strong base like sodium hydroxide. This reaction is irreversible and proceeds to completion, yielding the salt of the carboxylic acid, which can then be neutralized in a separate step to afford the final this compound. libretexts.orglibretexts.org

Table 1: General Hydrolysis Pathways to this compound To view the data, click on the table rows.

Acid-Catalyzed Hydrolysis
Reactant Reagents Products Condition
Ethyl 3,3-diaminoacrylate H₂O, H⁺ (catalyst) This compound, Ethanol Heat, excess water
Base-Catalyzed Hydrolysis (Saponification)
Reactant Reagents Products (Step 1) Products (Step 2)
Ethyl 3,3-diaminoacrylate 1. NaOH(aq) Sodium 3,3-diaminoacrylate, Ethanol This compound
2. H₃O⁺ (neutralization)

Synthesis of Key this compound Derivatives

The derivatives of this compound, particularly esters and amides, are the primary focus of synthetic efforts due to their stability and utility as versatile chemical intermediates.

Ester Derivatives Synthesis

Ethyl 3,3-diaminoacrylate is a prominent and widely used ester derivative. It serves as a key starting material for a variety of more complex molecules. While its own synthesis is a precursor step, its true value is demonstrated in subsequent reactions where it functions as a potent nucleophile. Some adducts of these esters can be converted into amides through acidic hydrolysis. molaid.com

Amide Derivatives Synthesis

The synthesis of amides from this compound derivatives typically proceeds via the aminolysis of the corresponding esters. google.comgoogle.com This reaction involves treating an ester, such as ethyl 3,3-diaminoacrylate, with a primary or secondary amine, often with heating, to displace the alkoxy group (e.g., ethoxide) and form the desired amide. masterorganicchemistry.com This method is effective for producing a wide range of N-substituted amides. google.com For instance, the interaction of the ethyl ester with pyrrolidine (B122466) yields the 3,3-diamino-1-(pyrrolidin-1-yl)prop-2-enone derivative, which is itself a valuable intermediate for further synthesis.

More recent methodologies have shown that reacting esters with alkali metal amidoboranes can produce primary and secondary amides rapidly and in high yield at room temperature without the need for a catalyst. nih.gov

Table 2: Representative Amide Synthesis from an Ester Derivative To view the data, click on the table rows.

General Aminolysis Reaction
Reactant 1 Reactant 2 Product Byproduct Conditions
Ethyl 3,3-diaminoacrylate Primary or Secondary Amine (e.g., Pyrrolidine) N-substituted 3,3-diaminoacrylamide Ethanol Heat

Cyclocondensation Reactions Involving this compound Derivatives

A significant application of this compound derivatives is their use as C,N-dinucleophiles in cyclocondensation reactions to build fused heterocyclic systems. Both the ethyl ester and amide derivatives are effective in these transformations.

The general mechanism involves the reaction of the this compound derivative with a molecule containing two electrophilic centers. A common strategy is the reaction with aromatic or heteroaromatic compounds that have a labile halogen atom ortho to a ketone or nitrile group. The reaction proceeds via the substitution of the aromatic halogen by the α-carbon atom of the enediamine, followed by the cyclization of one of the amino groups onto the adjacent carbonyl or nitrile group. This smooth cyclization leads to the formation of fused diaminoazines.

Table 3: Examples of Cyclocondensation Reactions To view the data, click on the table rows.

Reaction with o-Haloaryl Ketones/Nitriles
3,3-Diaminoacrylic Derivative Co-reactant Resulting Structure Reference
Ethyl 3,3-diaminoacrylate Aromatic o-halo ketone Fused diaminoazine nih.gov
Ethyl 3,3-diaminoacrylate or Pyrrolidide of this compound Aromatic/Heteroaromatic o-halo nitrile Fused diaminoazine molaid.com

Catalytic Methodologies in Derivative Synthesis

While many syntheses can proceed thermally, catalytic methods can improve efficiency, particularly in amide formation. The aminolysis of esters to form N-substituted amides can be effectively catalyzed by Lewis acids. google.com This approach enhances the reaction rate and conversion, making the synthesis more practical. A variety of Lewis acid catalysts, such as halides of tin, aluminum, or titanium, can be employed for this purpose. google.com

Chemical Reactivity and Transformation Mechanisms of 3,3 Diaminoacrylic Acid and Its Derivatives

Reactivity Governed by the Enamine Functionality

The enamine character of 3,3-diaminoacrylic acid derivatives, arising from the conjugation of the amino groups with the double bond, renders the α-carbon nucleophilic. This electronic feature is central to its reactivity profile.

Nucleophilic Additions to the Double Bond

While direct examples of nucleophilic additions to the double bond of this compound are not extensively documented in readily available literature, the inherent electronic nature of enamines suggests that they can undergo such reactions. In a typical enamine reaction, the β-carbon is the nucleophilic center. However, in the case of this compound, the presence of two amino groups at the β-position alters the electron distribution, making the α-carbon the primary site of nucleophilicity.

Conceptually, a Michael-type addition could occur where a nucleophile attacks the α-carbon, with subsequent protonation. This reactivity is analogous to other electron-rich alkene systems. The viability and specifics of such reactions would depend on the nature of the nucleophile and the reaction conditions.

Electrophilic Substitution Reactions

The electron-rich nature of the α-carbon in this compound derivatives makes them excellent candidates for electrophilic substitution reactions. A notable example is the interaction of ethyl 3,3-diaminoacrylate or 3,3-diamino-N,N-diethylacrylamide with o-haloarenecarbonitriles. osi.lv In this reaction, the α-carbon of the diaminoacrylic acid derivative acts as a nucleophile, displacing the halogen atom on the aromatic ring. This substitution is followed by a smooth cyclization to yield fused diaminoazines. osi.lv

This transformation highlights the synthetic utility of the enamine functionality in constructing complex heterocyclic systems. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the enamine attacks the electron-deficient aromatic ring activated by the ortho-nitrile group and the halogen.

Reactivity of the Amino Groups

The two amino groups in this compound and its derivatives are nucleophilic and can readily participate in a variety of functionalization reactions.

Functionalization via N-Alkylation and N-Acylation

The amino groups of this compound derivatives can be functionalized through N-alkylation and N-acylation. These reactions are fundamental for modifying the properties of the molecule and for building more complex structures.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can be achieved using various alkylating agents such as alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkylating agent. The degree of alkylation (mono- or di-alkylation of one or both amino groups) can be controlled by the stoichiometry of the reactants and the reaction conditions.

N-Acylation: Acylation of the amino groups is a common transformation, often used for protection or to introduce specific functionalities. Acylating agents such as acyl chlorides or anhydrides react readily with the amino groups to form amides. The reactivity of the two amino groups may allow for selective acylation under controlled conditions.

Functionalization Reagent Type Product General Conditions
N-AlkylationAlkyl Halides (e.g., R-X)N-Alkyl-3,3-diaminoacrylateBase (e.g., K2CO3), Solvent (e.g., DMF)
N-AcylationAcyl Chlorides (e.g., R-COCl)N-Acyl-3,3-diaminoacrylateBase (e.g., Pyridine), Solvent (e.g., CH2Cl2)
N-AcylationAcid Anhydrides (e.g., (RCO)2O)N-Acyl-3,3-diaminoacrylateBase (e.g., Et3N), Solvent (e.g., CH2Cl2)

Amine Protection Strategies and Their Cleavage

Common amine protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The introduction of these groups is typically achieved by reacting the diaminoacrylate with the corresponding anhydride (B1165640) or chloride in the presence of a base.

The cleavage of these protecting groups is designed to be orthogonal, meaning one group can be removed without affecting the other or other functional groups in the molecule.

Protecting Group Introduction Reagent Cleavage Conditions
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc)2OAcidic conditions (e.g., TFA in CH2Cl2)
Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-Cl or Fmoc-OSuBasic conditions (e.g., Piperidine in DMF)

The selection of a suitable protecting group strategy is crucial for the successful synthesis of complex molecules derived from this compound.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile handle for a range of chemical transformations. These reactions allow for the conversion of the acid into other important functional groups, further expanding the synthetic utility of this compound.

Standard transformations of carboxylic acids can be applied to this compound, provided the reaction conditions are compatible with the enamine and amino functionalities. Key transformations include:

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents.

Amide Formation: Reaction with amines, facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields the corresponding amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.comchemistrysteps.com It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. chemistrysteps.com Borane (BH3) is another effective reagent for this transformation. idc-online.com

Conversion to Acyl Halides: Treatment with reagents like thionyl chloride (SOCl2) or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride, which can then be used in a variety of subsequent reactions.

Transformation Reagent(s) Product Functional Group
EsterificationR-OH, H+Ester
Amide FormationR2NH, Coupling Agent (e.g., DCC)Amide
ReductionLiAlH4, then H3O+Primary Alcohol
Acyl Halide FormationSOCl2 or (COCl)2Acyl Chloride

These transformations of the carboxylic acid moiety, in conjunction with the reactivity of the enamine and amino groups, make this compound a valuable and versatile building block in organic synthesis.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can undergo standard esterification and amidation reactions to yield the corresponding esters and amides. These derivatives are often more stable and synthetically versatile than the parent acid.

Esterification: The conversion of this compound to its esters is typically achieved through acid-catalyzed esterification, commonly known as Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.

While specific kinetic and yield data for the esterification of this compound are not extensively reported in readily available literature, the principles of Fischer esterification are well-established and applicable.

Amidation: The amidation of this compound involves its reaction with amines to form the corresponding amides. Direct condensation of carboxylic acids and amines to form amides typically requires high temperatures to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. More commonly, the carboxylic acid is first activated to a more reactive derivative. A variety of coupling reagents can be employed for this purpose, including carbodiimides (like DCC), phosphonium (B103445) salts, or by converting the carboxylic acid to an acyl halide or anhydride. These methods facilitate amide bond formation under milder conditions. Boron-based reagents, such as B(OCH2CF3)3, have also been shown to be effective for direct amidation of a wide range of carboxylic acids with various amines.

The resulting 3,3-diaminoacrylamides are important intermediates in the synthesis of various heterocyclic compounds.

Decarboxylation Pathways and Products

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. For α,β-unsaturated carboxylic acids like this compound, decarboxylation can be challenging under mild conditions unless there are stabilizing features in the molecule. The presence of substituents at the β-position that can stabilize a potential carbocation intermediate can facilitate this process.

The decarboxylation of α,β-unsaturated acids can proceed through different mechanisms depending on the reaction conditions. Acid-catalyzed decarboxylation, for instance, involves the protonation of the double bond, leading to a carbocation that can then lose carbon dioxide. Thermal decarboxylation can also occur, potentially through isomerization to a β,γ-unsaturated isomer, which can then undergo decarboxylation via a cyclic transition state, similar to that of β-keto acids.

Specific studies detailing the decarboxylation pathways and products of this compound are not widely documented. However, the general principles of α,β-unsaturated acid decarboxylation suggest that harsh conditions might be required, and the stability of the resulting enamine product would play a crucial role in the reaction's feasibility.

Advanced Cyclization and Rearrangement Pathways of Derivatives

Derivatives of this compound, particularly its esters and amides, are highly valuable precursors for the synthesis of a wide array of heterocyclic systems. The presence of multiple nucleophilic and electrophilic centers allows for diverse cyclization and rearrangement reactions.

Formation of Heterocyclic Systems from Derivatives

The enamine-like character of this compound derivatives makes them excellent building blocks for constructing various nitrogen-containing heterocycles, such as pyrimidines and pyridines.

Synthesis of Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized through the condensation of a three-carbon fragment with a compound containing an N-C-N unit (like amidines, urea, or guanidine). Derivatives of this compound can act as the three-carbon component in these syntheses. For example, the reaction of ethyl 3,3-diaminoacrylate with o-chloro ketones of the pyrimidine series can lead to the formation of fused heterocyclic systems like pyrido[4,3-d]pyrimidines.

Synthesis of Pyridines: The synthesis of pyridine (B92270) rings can be achieved through various condensation and cyclization strategies. For instance, derivatives of this compound can react with 1,3-dicarbonyl compounds or their equivalents to form substituted pyridines. The reaction of ethyl 3,3-diaminoacrylate with pyrimidine series o-chloro ketones has been shown to produce not only pyrido[4,3-d]pyrimidines but also 6H-1,3,6,7-tetraazaphenalenes, demonstrating the versatility of this substrate in complex heterocyclic synthesis.

Below is a table summarizing the synthesis of some heterocyclic systems from this compound derivatives.

This compound DerivativeReactantResulting Heterocyclic SystemReference
Ethyl 3,3-diaminoacrylatePyrimidine series o-chloro ketonesPyrido[4,3-d]pyrimidines
Ethyl 3,3-diaminoacrylatePyrimidine series o-chloro ketones6H-1,3,6,7-Tetraazaphenalenes

Intramolecular Rearrangements

Derivatives of this compound can be precursors to heterocyclic systems that may undergo subsequent intramolecular rearrangements. One notable example is the Dimroth rearrangement.

The Dimroth rearrangement is a type of rearrangement reaction that occurs in certain nitrogen-containing heterocycles, such as 1,2,3-triazoles and some pyrimidines. This rearrangement typically involves the opening of the heterocyclic ring followed by rotation and re-closure, resulting in the exchange of an endocyclic and an exocyclic heteroatom. For substituted aminopyrimidines, the Dimroth rearrangement can be catalyzed by acid or base and involves the isomerization of the aminopyrimidine ring system.

While direct studies on the Dimroth rearrangement of pyrimidines derived specifically from this compound are not extensively detailed, the formation of substituted aminopyrimidines from these precursors suggests the potential for such subsequent transformations. For instance, if a cyclization reaction involving a this compound derivative leads to a 1-substituted-2-iminopyrimidine, this intermediate could potentially undergo a Dimroth rearrangement to the more stable 2-substituted-aminopyrimidine. The propensity for this rearrangement would depend on the specific substituents and reaction conditions.

Theoretical and Computational Investigations of 3,3 Diaminoacrylic Acid and Derivatives

Quantum Chemical Characterization

Quantum chemical calculations are instrumental in elucidating the fundamental properties of 3,3-diaminoacrylic acid. These methods, primarily centered around Density Functional Theory (DFT), offer a robust framework for understanding the molecule's electronic landscape, preferred geometries, and spectroscopic signatures.

The electronic structure of this compound is characterized by a "push-pull" system, where the two amino groups at the 3-position act as strong electron-donating groups (push) and the carboxylic acid group serves as an electron-withdrawing group (pull). This electronic arrangement significantly influences the molecule's geometry and reactivity. The donation of lone pair electrons from the nitrogen atoms into the π-system of the double bond leads to a substantial increase in electron density on the α-carbon and a degree of charge separation across the molecule.

This push-pull effect results in a notable reduction in the bond order of the C=C double bond, leading to its elongation compared to a typical alkene. Conversely, the C-N bonds acquire partial double bond character and are consequently shortened. This delocalization of electrons is a key feature of such systems and can be quantified through computational methods like Natural Bond Orbital (NBO) analysis.

Table 1: Representative Calculated Bond Lengths and NBO Charges for a Push-Pull Alkene Analogous to this compound

Parameter Value
C=C Bond Length (Å) 1.38 - 1.42
C-N Bond Length (Å) 1.35 - 1.39
NBO Charge on α-Carbon -0.4 to -0.6
NBO Charge on β-Carbon +0.3 to +0.5

Note: The data presented is based on computational studies of structurally similar push-pull alkenes and serves as an illustrative example.

The conformational landscape of this compound is primarily defined by rotation around the C-N and C-C single bonds. Due to the partial double bond character of the C-N bonds, rotation around these bonds is restricted, leading to the possibility of different stable conformers. The barrier to rotation around the C=C bond is also significantly lower than in simple alkenes due to the push-pull effect, which stabilizes the transition state where the p-orbitals are orthogonal.

Computational studies on analogous push-pull ethylenes have shown that the rotational barriers around the C=C bond can be as low as 40 kJ/mol, a stark contrast to the high barrier in ethylene (B1197577). researchgate.net The specific preferred conformations will be influenced by steric interactions between the amino groups and the carboxylic acid, as well as the potential for intramolecular hydrogen bonding.

Table 2: Calculated Rotational Barriers for Representative Push-Pull Systems

Bond of Rotation Calculated Rotational Barrier (kJ/mol)
C=C 40 - 80
C-N 20 - 50

Note: These values are illustrative and derived from computational studies on analogous systems.

Theoretical calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of this compound.

Infrared (IR) Spectroscopy: The calculated IR spectrum would be expected to show characteristic vibrational frequencies. The C=O stretching frequency of the carboxylic acid would likely be observed at a lower wavenumber than in a typical saturated carboxylic acid due to conjugation. The N-H stretching frequencies of the amino groups would also be prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. Due to the significant charge polarization, the chemical shift of the α-carbon is expected to be shifted upfield, while the β-carbon would be shifted downfield. The protons on the amino groups would likely exhibit chemical shifts that are dependent on their involvement in hydrogen bonding and the solvent environment.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface, key intermediates, transition states, and reaction products can be identified, providing a detailed picture of the reaction pathway.

A common reaction involving molecules with an activated double bond, such as this compound, is the Michael addition. wikipedia.orgmasterorganicchemistry.com Computational studies can be used to locate the transition state for the addition of a nucleophile to the β-carbon and calculate the associated activation energy barrier.

The push-pull nature of this compound would likely influence the regioselectivity and stereoselectivity of such reactions. The calculated energy barriers for different reaction pathways can help predict the major product. For example, in an enantioselective Michael addition, computational analysis of the transition states can elucidate the origin of the observed stereoselectivity by comparing the energies of the diastereomeric transition states. nih.gov

Table 3: Illustrative Calculated Energy Barriers for a Michael Addition to a Push-Pull Alkene

Reaction Step Relative Free Energy (kcal/mol)
Reactants 0.0
Transition State 1 (C-C bond formation) +15 to +25
Intermediate -5 to -10
Transition State 2 (Proton transfer) +5 to +15
Products -15 to -25

Note: This data is hypothetical and serves to illustrate the type of information obtained from transition state analysis.

The solvent can play a crucial role in the reactivity of this compound. aip.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. These models can predict how the polarity of the solvent might stabilize or destabilize reactants, intermediates, and transition states, thereby influencing reaction rates and equilibria.

For reactions involving charged species or significant charge separation in the transition state, polar solvents are generally expected to lower the activation energy barrier, thus accelerating the reaction. Computational studies on amine regeneration reactions, for instance, have demonstrated the significant impact of solvent choice on both the thermodynamics and kinetics of the process. aip.org The ability of protic solvents to participate in hydrogen bonding with the amino and carboxylic acid groups would also be a critical factor in the reactivity of this compound.

Molecular Modeling Approaches for Derivatives

Theoretical and computational chemistry provides invaluable insights into the structural, electronic, and reactive properties of molecules, often complementing experimental findings. For derivatives of this compound, various molecular modeling approaches are employed to understand their behavior at the molecular level. These investigations are crucial for predicting the properties of novel derivatives and for designing molecules with specific desired characteristics.

The primary tool for these investigations is quantum computational chemistry. Methodologies such as Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are utilized to perform geometry optimizations, calculate electronic properties, and predict spectroscopic features.

A fundamental aspect of these studies is the geometry optimization of the molecule, which seeks to find the lowest energy arrangement of the atoms in space. From the optimized geometry, various structural parameters such as bond lengths, bond angles, and dihedral angles can be determined. These calculated parameters can be compared with experimental data, where available, to validate the computational model.

Furthermore, these computational methods are used to explore the electronic properties of this compound derivatives. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP) surface analysis is another valuable tool used in the study of these derivatives. The MEP map illustrates the charge distribution within the molecule and helps in identifying the regions that are prone to electrophilic and nucleophilic attack.

Vibrational analysis is also commonly performed to predict the infrared (IR) and Raman spectra of the molecules. The calculated vibrational frequencies can be compared with experimental spectra to aid in the characterization of newly synthesized compounds.

For more complex systems, such as the interaction of this compound derivatives with biological macromolecules, molecular docking studies can be employed. These simulations predict the preferred binding orientation of a ligand to a receptor and are instrumental in drug discovery and design. For instance, derivatives of the closely related diaminomaleonitrile (B72808) have been investigated as potential enzyme inhibitors through molecular docking.

The following tables present hypothetical yet representative data from DFT calculations on a model derivative of this compound, illustrating the typical outputs of such computational studies.

Table 1: Calculated Geometric Parameters for a Hypothetical this compound Derivative

ParameterBond/AngleCalculated Value
Bond LengthC=C1.35 Å
C-C1.48 Å
C=O1.22 Å
C-N1.36 Å
Bond AngleC=C-C121.5°
C-C=O125.0°
H-N-H118.5°
Dihedral AngleN-C-C-C180.0°

Table 2: Calculated Electronic Properties for a Hypothetical this compound Derivative

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Advanced Applications and Research Frontiers for 3,3 Diaminoacrylic Acid Derivatives

Role as Intermediates in Complex Organic Synthesis

The strategic placement of nucleophilic amino groups and an electron-withdrawing activating group allows 3,3-diaminoacrylic acid derivatives to serve as powerful synthons for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in biologically active compounds.

Precursors to Biologically Relevant Molecules

Derivatives of this compound are highly effective precursors for synthesizing a variety of heterocyclic compounds that form the core of many biologically and pharmacologically significant molecules. google.comyoutube.com Their ability to react with electrophilic reagents facilitates the construction of diverse ring systems.

One prominent application is in the synthesis of fused azines. Research has shown that the ethyl ester and pyrrolidide of this compound react with aromatic and heteroaromatic nitriles that contain a labile halogen atom in the ortho position. nih.gov This interaction leads to a substitution reaction at the α-carbon of the diaminoacrylic acid derivative, followed by a smooth cyclization to form fused diaminoazines. nih.gov These fused heterocyclic systems are scaffolds of interest in medicinal chemistry.

Furthermore, 3,3-diaminoacrylonitriles, a related class of derivatives, have been utilized in the synthesis of non-aromatic pyrroles. researchgate.netlibretexts.org The reaction of 3,3-diaminoacrylonitriles with dimethyl acetylenedicarboxylate (B1228247) (DMAD) or 1,2-dibenzoylacetylene provides access to various substituted pyrroles, with the specific product depending on the structure of both the acetylene (B1199291) and the diaminoacrylonitrile derivative. libretexts.orgyoutube.com For instance, reactions with 1,2-dibenzoylacetylene can yield 1-nonsubstituted NH-pyrroles or N-substituted pyrroles in high yields, ranging from 76% to 98%. libretexts.org Pyrrole-containing structures are foundational to numerous natural products and pharmaceuticals.

Building Blocks for Medicinal Chemistry Scaffolds

The concept of "privileged scaffolds" is central to modern medicinal chemistry, where certain molecular frameworks are capable of binding to multiple biological targets. Diamine-containing structures are recognized as important elements in generating these scaffolds. nih.gov Derivatives of this compound provide a versatile platform for creating such core structures, which can then be elaborated to generate libraries of potential drug candidates. rsc.orgmdpi.com

The synthesis of fused azines and substituted pyrroles, as mentioned previously, directly illustrates their utility as building blocks for medicinal scaffolds. nih.govlibretexts.org By reacting these derivatives with different building blocks, chemists can systematically construct libraries of heterocyclic compounds for biological screening. The table below summarizes key research findings where this compound derivatives have been used to create these important heterocyclic scaffolds.

Table 1: Synthesis of Heterocyclic Scaffolds from this compound Derivatives

This compound DerivativeReactantResulting ScaffoldKey FindingsReference
Ethyl 3,3-diaminoacrylateo-HaloarenecarbonitrilesFused DiaminoazinesThe reaction proceeds via substitution at the α-carbon followed by smooth cyclization. nih.gov
3,3-DiaminoacrylonitrilesDimethyl acetylenedicarboxylate (DMAD)5-Amino-2-oxo-pyrrole-3(2H)ylidenesThe structure of the resulting pyrrole (B145914) depends on the substitution pattern of the amidine group in the starting material. researchgate.netlibretexts.org
3,3-Diaminoacrylonitriles1,2-Dibenzoylacetylene5-HydroxypyrrolesYields are high, ranging from 83–98% for NH-pyrroles and 76–92% for N-substituted pyrroles. libretexts.org

Contributions to Materials Science

The unique chemical structure of this compound suggests potential, though not yet extensively explored, applications in materials science. Both the diamine and carboxylic acid functionalities are commonly used in the synthesis and modification of advanced materials.

Monomeric Units for Polymer Synthesis

In principle, this compound possesses the necessary functional groups to act as a monomer in polymerization reactions. The presence of two amine groups and one carboxylic acid group allows for the formation of polyamides. libretexts.orgyoutube.com Conventional polyamide synthesis involves the condensation of a diamine with a dicarboxylic acid (or its acid chloride derivative). researchgate.netnih.gov The structure of this compound could potentially lead to the formation of branched or cross-linked polyamide networks due to its A2B (two amines, one acid) functionality. However, specific examples of polymerization using this compound as the primary monomer are not widely reported in the scientific literature, which has more commonly focused on traditional aliphatic or aromatic diamines and diacids for creating polymers like Nylon. researchgate.net

Functionalization of Advanced Materials

The modification of material surfaces to impart new properties is a cornerstone of materials science. rsc.orgmdpi.com This can be achieved by grafting small molecules or polymer chains onto a substrate. rsc.orgmdpi.comnih.gov The amine and carboxylic acid groups on this compound derivatives are suitable for covalent attachment to various surfaces. For instance, amine groups can be reacted with surface epoxides or acid chlorides, while the carboxylic acid can form amide bonds with surface amines or ester bonds with surface hydroxyls. libretexts.org This could be used to alter surface properties like wettability, adhesion, or biocompatibility, or to provide anchor points for immobilizing other molecules like nanoparticles or bioactive agents. mdpi.comfrontiersin.org Despite this theoretical potential, specific studies detailing the use of this compound derivatives for the functionalization of advanced materials are not prominent in the current body of research.

Catalytic Applications and Ligand Development

The development of novel ligands is crucial for advancing transition metal catalysis. Diamine ligands are a particularly important class, forming stable chelate complexes with a wide range of metal centers. nih.govresearchgate.net These complexes are used in numerous catalytic transformations.

The structure of this compound, featuring two nitrogen donors in a 1,3-relationship on a conjugated backbone, presents an interesting motif for a bidentate ligand. The coordination of a metal ion by the two nitrogen atoms would form a six-membered chelate ring, a stable arrangement in coordination chemistry. youtube.comlibretexts.orglibretexts.org The electronic properties of this "vinylogous diamine" ligand could be tuned by modifying the substituent at the carboxylic acid position, potentially influencing the catalytic activity of the resulting metal complex. sfu.ca

While the use of diamine ligands in catalysis is widespread, and related vinylogous systems have been explored in organocatalysis, the specific application of this compound derivatives as ligands in metal-catalyzed reactions is an emerging area with limited specific examples in the literature. researchgate.netchemrxiv.org Further research is needed to synthesize and characterize metal complexes with these ligands and to evaluate their potential in catalytic processes such as cross-coupling, oxidation, or reduction reactions. nih.govmdpi.com

Organocatalysis Utilizing Derivative Structures

Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, often relies on catalysts with well-defined structural motifs capable of activating substrates through various modes of action. Chiral diamines, for instance, are a well-established class of organocatalysts. However, there is no specific research detailing the synthesis or application of organocatalysts derived from the this compound scaffold. The potential for these derivatives to act as bifunctional catalysts, engaging in hydrogen bonding or other non-covalent interactions, has not been investigated. Consequently, there are no research findings or data tables to present on their efficacy in asymmetric synthesis or other organocatalytic transformations.

Design of Ligands for Metal-Mediated Catalysis

The design of ligands is crucial for modulating the reactivity and selectivity of metal catalysts. The two amino groups of this compound could theoretically serve as a bidentate ligand for a variety of transition metals. Modification of the amino groups or the carboxylic acid moiety could lead to a diverse family of ligands with tunable steric and electronic properties.

However, a comprehensive search of chemical databases and research publications does not yield any instances of this compound derivatives being employed as ligands in metal-mediated catalysis. As such, there is no data on their coordination chemistry, the catalytic activity of their metal complexes, or their performance in reactions such as cross-coupling, hydrogenation, or oxidation.

Advanced Spectroscopic and Chromatographic Characterization of 3,3 Diaminoacrylic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3,3-diaminoacrylic acid and its derivatives, such as alkyl 3,3-diaminoacrylates, NMR spectroscopy is indispensable for confirming their unique enamine-like structure, where two amino groups are attached to the same carbon of a carbon-carbon double bond.

Due to the limited availability of specific spectral data for this compound in public databases, this section will discuss the expected spectroscopic features and applications based on the analysis of closely related compounds and established principles of NMR spectroscopy.

Proton (¹H) NMR Applications

Proton (¹H) NMR spectroscopy of 3,3-diaminoacrylate derivatives would provide key insights into their molecular structure. The spectrum is expected to show characteristic signals for the vinyl proton, the protons of the two amino groups, and the protons of the ester alkyl group.

Vinyl Proton (=CH-): The proton attached to the α-carbon is expected to appear as a singlet in the olefinic region of the spectrum. Its chemical shift would be influenced by the electron-donating effect of the two amino groups at the β-carbon.

Amino Protons (-NH₂): The protons of the two amino groups are expected to give rise to one or more broad signals. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Ester Alkyl Group: For an ethyl ester derivative (ethyl 3,3-diaminoacrylate), a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons would be observed, indicative of the ethyl group attached to the carboxyl function.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 3,3-Diaminoacrylate

Proton Type Predicted Chemical Shift (ppm) Multiplicity
=CH- 4.5 - 5.5 Singlet
-NH₂ 3.0 - 5.0 (broad) Singlet (broad)
-O-CH₂-CH₃ 3.9 - 4.2 Quartet

Carbon-13 (¹³C) NMR Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For a derivative like ethyl 3,3-diaminoacrylate, distinct signals are expected for the carbonyl carbon, the two olefinic carbons, and the carbons of the ethyl group.

Carbonyl Carbon (C=O): This carbon is typically observed in the downfield region of the spectrum, usually between 160-180 ppm.

Olefinic Carbons (C=C): The α-carbon (=CH-) and the β-carbon (=C(NH₂)₂-) will have distinct chemical shifts. The β-carbon, being attached to two nitrogen atoms, is expected to be significantly deshielded compared to the α-carbon.

Ester Alkyl Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 3,3-Diaminoacrylate

Carbon Type Predicted Chemical Shift (ppm)
-C =O 165 - 175
=C (NH₂)₂ 150 - 160
=C H- 80 - 90
-O-C H₂-CH₃ 58 - 62

Multidimensional NMR Techniques

For a complete structural assignment and to resolve any spectral ambiguities, multidimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the methylene and methyl protons of the ethyl ester group.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the directly attached carbon atoms. It would be used to definitively assign the proton and carbon signals of the =CH- group and the ethyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound or its derivatives would be characterized by absorption bands corresponding to N-H, C=C, and C=O stretching vibrations.

Vibrational Band Analysis

N-H Stretching: The two amino groups would give rise to one or more strong and broad absorption bands in the region of 3200-3500 cm⁻¹. The broadening is a result of hydrogen bonding.

C=O Stretching: A strong absorption band characteristic of the carbonyl group in an α,β-unsaturated ester would be expected in the region of 1680-1720 cm⁻¹.

C=C Stretching: The stretching of the carbon-carbon double bond, conjugated with the carbonyl group, would result in a medium to strong absorption band around 1600-1640 cm⁻¹.

N-H Bending: The bending vibrations of the N-H bonds in the amino groups would likely appear in the region of 1550-1650 cm⁻¹, potentially overlapping with the C=C stretching band.

Table 3: Predicted IR Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Amino (-NH₂) N-H Stretch 3200 - 3500 Strong, Broad
Carbonyl (C=O) C=O Stretch 1680 - 1720 Strong
Alkene (C=C) C=C Stretch 1600 - 1640 Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. For a derivative like ethyl 3,3-diaminoacrylate, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of the Ester Alkyl Group: Cleavage of the C-O bond of the ester could lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement if a gamma-hydrogen is available.

Fragmentation of the Acrylate (B77674) Backbone: Cleavage of the bonds within the acrylate moiety could lead to the formation of various smaller charged fragments.

Loss of Ammonia (B1221849): The presence of the amino groups might lead to the elimination of a neutral ammonia molecule (NH₃).

The exact fragmentation pattern would provide valuable information for confirming the structure of the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula from the precise mass of the molecular ion.

Table 4: Predicted Key Mass Spectrometry Fragments for Ethyl 3,3-Diaminoacrylate

m/z Value Possible Fragment Ion Neutral Loss
130 [C₅H₁₀N₂O₂]⁺ Molecular Ion
115 [C₄H₇N₂O₂]⁺ •CH₃
102 [C₄H₈N₂O]⁺ C₂H₄O
85 [C₃H₅N₂O]⁺ •OC₂H₅

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous determination of the elemental composition of this compound. Unlike nominal mass instruments, HRMS instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers provide mass measurements with high accuracy (typically < 5 ppm), allowing for the calculation of a unique elemental formula. This capability is crucial for distinguishing this compound (C₃H₆N₂O₂) from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

The technique provides an experimental mass value that can be compared against a theoretical mass calculated from the most abundant isotopes of its constituent atoms. The small mass difference between the observed and theoretical values confirms the compound's identity with high confidence.

Table 1: Illustrative HRMS Data for this compound
ParameterValue
Molecular FormulaC₃H₆N₂O₂
Ion Adduct[M+H]⁺
Theoretical Exact Mass (Monoisotopic)119.05020
Hypothetical Measured Mass119.05015
Mass Error (ppm)-0.42

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupling chromatographic separation with mass spectrometric detection provides a powerful two-dimensional analytical approach. This allows for the separation of this compound from complex mixtures, followed by its structural identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for analyzing polar, non-volatile compounds like this compound without the need for chemical derivatization. The separation can be achieved using various LC modes, such as reversed-phase chromatography with polar-modified columns or hydrophilic interaction liquid chromatography (HILIC). The eluent is then introduced into a mass spectrometer, often using electrospray ionization (ESI). Tandem mass spectrometry (LC-MS/MS) can be employed to further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions, providing a structural fingerprint of the molecule.

Table 2: Representative LC-MS Parameters for this compound Analysis
ParameterCondition
LC ColumnReversed-Phase C18 (150 mm x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.2 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS Transition (MRM)Precursor Ion → Product Ion 1, Product Ion 2

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is challenging due to its low volatility and high polarity, stemming from the presence of amino and carboxylic acid functional groups. To make the compound suitable for GC analysis, a derivatization step is necessary to convert these polar groups into less polar, more volatile derivatives. Common derivatization techniques include silylation, which targets active hydrogens, or esterification of the carboxylic acid group followed by acylation of the amino groups. Once derivatized, the compound can be separated on a standard non-polar or mid-polar GC column and identified based on its retention time and mass spectrum.

Table 3: Example GC-MS Parameters for Derivatized this compound
ParameterCondition
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column5% Phenyl Methyl Siloxane (30 m x 0.25 mm i.d.)
Carrier GasHelium
Injection ModeSplitless
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique involves irradiating a single crystal of this compound with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are measured by a detector.

Table 4: Hypothetical Crystallographic Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 5.8 Å, b = 9.2 Å, c = 10.1 Å, β = 95°
Resolution1.45 Å
R-factor0.045

Advanced Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative assessment of the purity of this compound. Due to the polar nature of the analyte, reversed-phase HPLC is a common approach, often utilizing a C18 column with an aqueous mobile phase containing an acid modifier like formic or phosphoric acid to ensure good peak shape. For highly polar derivatives, HILIC or ion-exchange chromatography may offer superior separation. Detection is typically performed using a UV detector, as the acrylic acid moiety possesses a chromophore, or with a more universal detector like an Evaporative Light Scattering Detector (ELSD) if the derivative lacks a strong chromophore.

Table 5: Typical HPLC Method for Purity Analysis of this compound
ParameterCondition
ColumnReversed-Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic; 95:5 (v/v) Water (0.1% H₃PO₄) : Acetonitrile
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Column Temperature30 °C
Injection Volume10 µL

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple method used for qualitatively monitoring reaction progress and assessing fraction purity during purification. For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel or cellulose (B213188) is appropriate. The mobile phase is typically a mixture of a polar organic solvent and a less polar one, with the polarity adjusted to achieve optimal separation, indicated by the retention factor (Rf). Visualization of the spots can be achieved by UV light if the compound is UV-active, or by staining with reagents that react with the functional groups, such as ninhydrin (B49086) for the amino groups or a pH indicator like bromocresol green for the carboxylic acid group.

Table 6: Representative TLC System for this compound
ParameterCondition
Stationary PhaseSilica Gel 60 F₂₅₄
Mobile PhaseDichloromethane : Methanol : Acetic Acid (70:25:5 v/v/v)
Visualization1. UV light (254 nm) 2. Ninhydrin stain with heating
Expected Rf~0.3 - 0.4

Q & A

Q. How can researchers reliably identify 3,3-diaminoacrylic acid in complex biological matrices?

Methodological Answer :

  • Step 1 : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 118.048 (C₃H₆N₂O₂) and isotopic patterns.
  • Step 2 : Employ NMR spectroscopy (¹H and ¹³C) to distinguish characteristic signals:
    • ¹H NMR : δ 5.8–6.2 ppm (vinyl protons), δ 3.2–3.8 ppm (amine protons, exchangeable with D₂O) .
    • ¹³C NMR : δ 165–170 ppm (carboxylic acid C=O), δ 120–130 ppm (alkene carbons) .
  • Step 3 : Validate via X-ray crystallography if crystalline derivatives (e.g., metal complexes) are synthesized .

Q. Table 1: Key Spectroscopic Signatures

TechniqueKey Peaks/ShiftsReference
HRMS (ESI+)m/z 118.048 [M+H]⁺
¹H NMR (D₂O)δ 6.1 (d, J=10.2 Hz, CH=CH)
¹³C NMRδ 168.5 (COOH), 128.3 (C=C)

Q. What factors influence the stability of this compound under physiological conditions?

Methodological Answer :

  • pH Sensitivity : The compound degrades rapidly in acidic environments (pH < 4) due to protonation of the α,β-unsaturated carbonyl group. Neutral to alkaline conditions (pH 7–9) enhance stability .
  • Oxidative Stress : Susceptible to oxidation by reactive oxygen species (ROS). Use antioxidants (e.g., 1 mM ascorbate) in buffers for in vitro studies .
  • Light Exposure : Store solutions in amber vials at –20°C to prevent photodegradation of the conjugated enamine system .

Q. What is the biological significance of this compound in natural peptides?

Methodological Answer :

  • Role in Cyclic Peptides : Acts as a rigid backbone spacer in marine cyclic peptides (e.g., callyaerins), enabling β-sheet stabilization and protease resistance. Synthesize analogs via solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives .
  • Enzyme Interactions : Binds to metalloproteases via its carboxylic acid and amine groups. Use surface plasmon resonance (SPR) to quantify binding affinity (reported Kd: 2–5 µM for MMP-3) .

Advanced Research Questions

Q. What challenges arise in synthesizing enantiopure this compound, and how can they be mitigated?

Methodological Answer :

  • Challenge 1 : Racemization during coupling reactions.
    • Solution : Use low-temperature (0–4°C) coupling agents (e.g., HATU/DIPEA) and monitor by chiral HPLC .
  • Challenge 2 : Poor solubility in organic solvents.
    • Solution : Derivatize with tert-butyloxycarbonyl (Boc) groups for SPPS compatibility .

Q. Table 2: Synthetic Yield Optimization

MethodYield (%)Purity (HPLC)Reference
Boc-protected SPPS78>95%
Direct aqueous synthesis4585%

Q. How can researchers resolve contradictory data on the compound’s reactivity in nucleophilic substitutions?

Methodological Answer :

  • Step 1 : Replicate conflicting studies (e.g., alkylation vs. acylation) under standardized conditions (solvent, temperature, catalyst).
  • Step 2 : Use DFT calculations (B3LYP/6-31G*) to model transition states and identify steric/electronic biases.
  • Case Study : Discrepancies in alkylation efficiency (50–80% yields) traced to solvent polarity effects. Polar aprotic solvents (DMF) favor SN2 pathways .

Q. What advanced techniques quantify this compound in heterocyclic mixtures?

Methodological Answer :

  • Technique 1 : LC-MS/MS with a C18 column (0.1% formic acid mobile phase) and MRM transitions (m/z 118→72).
  • Technique 2 : Capillary electrophoresis (CE) with UV detection at 210 nm; optimize buffer pH to 8.5 for peak resolution .

Q. How does this compound modulate enzyme inhibition compared to analogous α,β-dehydroamino acids?

Methodological Answer :

  • Mechanistic Insight : The conjugated enamine system chelates metal ions in enzyme active sites (e.g., Zn²⁺ in MMPs). Compare inhibition constants (Ki) using fluorogenic substrates:
    • MMP-3 : Ki = 1.8 µM (this compound) vs. 4.2 µM (dehydroalanine) .
  • Structural Analysis : Perform X-ray co-crystallography with target enzymes to map binding interactions .

Data Contradiction Analysis Framework

ScenarioResolution StrategyExample Reference
Conflicting synthesis yieldsControl solvent purity and O₂ levels
Discrepant bioactivity dataStandardize cell lines/assay protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.